molecular formula C36H42ClN3O6 B600972 (R)-Lercanidipine Hydrochloride CAS No. 187731-34-6

(R)-Lercanidipine Hydrochloride

Cat. No. B600972
M. Wt: 648.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., is it an organic compound, an inorganic compound, a drug, etc.).



Synthesis Analysis

This involves understanding how the compound is synthesized. It may include the raw materials used, the conditions required for the synthesis (temperature, pressure, catalysts, etc.), and the by-products formed.



Molecular Structure Analysis

This involves understanding the compound’s molecular structure. It may include the types of bonds present (covalent, ionic, etc.), the spatial arrangement of the atoms, and any functional groups present.



Chemical Reactions Analysis

This involves understanding the chemical reactions the compound undergoes. It may include its reactivity, the types of reactions it undergoes (acid-base, redox, etc.), and the products formed in these reactions.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties. It may include its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Hypertension Treatment

  • Application Summary : Lercanidipine Hydrochloride is an antihypertensive drug . It belongs to the dihydropyridine class of calcium channel blockers, which work by relaxing and opening the blood vessels allowing the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .
  • Methods of Application : It is administered orally . The drug acts more slowly than older dihydropyridines .
  • Results or Outcomes : The drug has been shown to lower blood pressure effectively .

Drug Discovery and Design

  • Application Summary : AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy . This includes the structure and interactions of Lercanidipine Hydrochloride.
  • Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
  • Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, it has doubled prediction accuracy .

Treatment of Kidney Issues in Hypertensive Patients

  • Application Summary : Lercanidipine Hydrochloride has been found to be a good agent in treating hypertensive patients that also have kidney issues .
  • Methods of Application : It is administered orally, like in the treatment of hypertension .
  • Results or Outcomes : While specific results vary, it has been found to be beneficial for hypertensive patients with kidney issues .

Biochemical Research

  • Application Summary : Lercanidipine Hydrochloride is used in biochemical research due to its properties as a L-type (Ca v 1.2b) vascular channel antagonist and L-type (Ca v 1.2a) cardiac channel agonist .
  • Methods of Application : It is used in various experimental setups in biochemical research .
  • Results or Outcomes : Its use has led to a better understanding of calcium channel antagonists and their role in hypertension .

Treatment of Angina Pectoris

  • Application Summary : Lercanidipine Hydrochloride is contraindicated in unstable angina pectoris . This suggests that it may have potential applications in the treatment of stable angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart.
  • Methods of Application : It is administered orally .
  • Results or Outcomes : While specific results vary, it has been found to be beneficial for patients with stable angina pectoris .

Biochemical Research

  • Application Summary : Lercanidipine Hydrochloride is used in biochemical research due to its properties as a L-type (Ca v 1.2b) vascular channel antagonist and L-type (Ca v 1.2a) cardiac channel agonist .
  • Methods of Application : It is used in various experimental setups in biochemical research .
  • Results or Outcomes : Its use has led to a better understanding of calcium channel antagonists and their role in hypertension .

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the hazards it poses. It may include its toxicity, flammability, and any personal protective equipment required when handling it.


Future Directions

This involves understanding the current research trends related to the compound and the potential future applications. It may include ongoing research studies, potential new uses, and areas where further research is needed.


properties

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-MGDILKBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849551
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Lercanidipine Hydrochloride

CAS RN

187731-34-6
Record name Lercanidipine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187731346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LERCANIDIPINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V8K0B0F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
MR Soma, M Natali, E Donetti, R Baetta… - British journal of …, 1998 - Wiley Online Library
1 The in vivo antiatherogenic activity of the calcium antagonist lercanidipine and its (R)‐enantiomer was investigated in two different types of atherosclerotic lesions (hyperplastic and …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.